molecular formula C33H54N10O8 B12385383 L-Alanine, L-alanyl-L-phenylalanyl-L-leucyl-L-alanyl-L-arginyl-L-alanyl- CAS No. 287964-20-9

L-Alanine, L-alanyl-L-phenylalanyl-L-leucyl-L-alanyl-L-arginyl-L-alanyl-

Cat. No.: B12385383
CAS No.: 287964-20-9
M. Wt: 718.8 g/mol
InChI Key: YJKKJHAVZDFETI-XEYKCJAPSA-N
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Description

Thrombin receptor peptide ligand is a specialized peptide that plays a crucial role in the activation of thrombin receptors, which are part of the protease-activated receptor family. These receptors are involved in various physiological processes, including blood coagulation, inflammation, and cellular signaling. Thrombin receptor peptide ligand is particularly significant in the context of thrombin’s role in hemostasis and thrombosis, where it mediates the activation of platelets and other cell types through specific receptor interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thrombin receptor peptide ligand typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The initial amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid is activated and coupled to the growing chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods: Industrial production of thrombin receptor peptide ligand may involve large-scale SPPS or recombinant DNA technology. In the latter, the peptide is expressed in microbial systems such as Escherichia coli, followed by purification using chromatographic techniques .

Scientific Research Applications

Thrombin receptor peptide ligand has a wide range of applications in scientific research:

Mechanism of Action

Thrombin receptor peptide ligand exerts its effects by binding to and activating thrombin receptors, specifically protease-activated receptor 1 (PAR1). The mechanism involves:

    Binding: Thrombin binds to the receptor and cleaves its extracellular N-terminal domain.

    Activation: The cleavage unmaskes a new N-terminus that acts as a tethered ligand.

    Signal Transduction: The tethered ligand binds intramolecularly to the receptor, initiating a conformational change that activates intracellular signaling pathways. .

Comparison with Similar Compounds

Uniqueness: Thrombin receptor peptide ligand is unique in its ability to specifically activate PAR1 through a tethered ligand mechanism. This irreversible activation contrasts with the reversible ligand binding seen in classical G protein-coupled receptors, making it a critical target for therapeutic intervention in thrombin-related disorders .

Properties

CAS No.

287964-20-9

Molecular Formula

C33H54N10O8

Molecular Weight

718.8 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]propanoic acid

InChI

InChI=1S/C33H54N10O8/c1-17(2)15-24(43-31(49)25(42-26(44)18(3)34)16-22-11-8-7-9-12-22)30(48)39-20(5)28(46)41-23(13-10-14-37-33(35)36)29(47)38-19(4)27(45)40-21(6)32(50)51/h7-9,11-12,17-21,23-25H,10,13-16,34H2,1-6H3,(H,38,47)(H,39,48)(H,40,45)(H,41,46)(H,42,44)(H,43,49)(H,50,51)(H4,35,36,37)/t18-,19-,20-,21-,23-,24-,25-/m0/s1

InChI Key

YJKKJHAVZDFETI-XEYKCJAPSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)O)N

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)NC(C)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)N

Origin of Product

United States

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